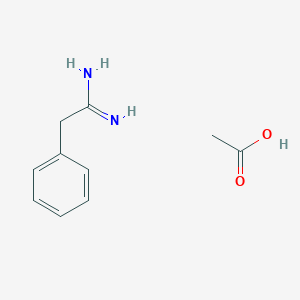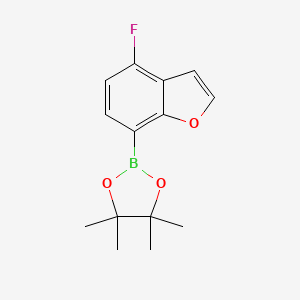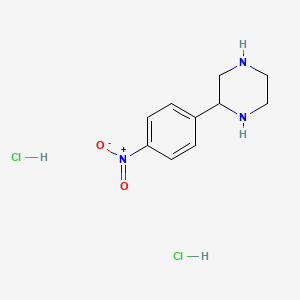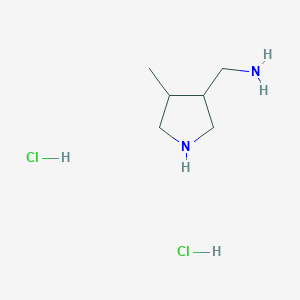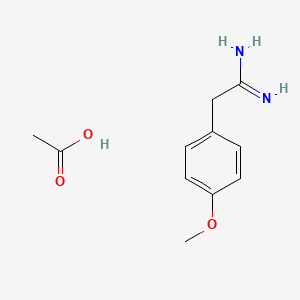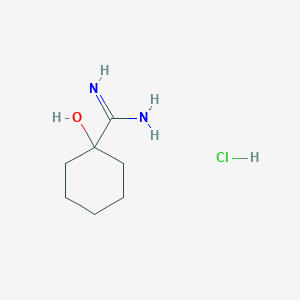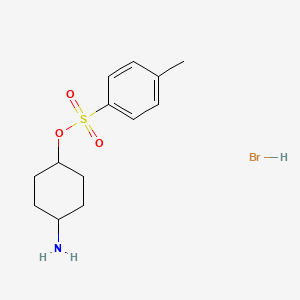
trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide (TACHS) is an organic compound that has been used in scientific research for decades. It is a versatile compound that has a wide range of applications in organic synthesis and biochemistry. TACHS is a popular reagent in laboratory experiments due to its high reactivity and low cost. It has been used in many different fields, from drug discovery to environmental research.
Applications De Recherche Scientifique
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has been used in a variety of scientific research applications. It has been used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in biochemistry, as it can be used to modify proteins and other molecules. trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has also been used in environmental research, as it can be used to detect trace amounts of pollutants in water.
Mécanisme D'action
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide is a strong nucleophile, meaning it can react with electrophiles. This makes it useful for organic synthesis, as it can be used to synthesize a variety of compounds. It can also be used to modify proteins and other molecules.
Biochemical and Physiological Effects
trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to study the effects of environmental pollutants on human health. It has also been used to study the effects of various hormones on the body.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is highly reactive. It is also relatively easy to synthesize, and it can be used to modify a variety of molecules. However, it is also important to note that trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide is a strong nucleophile, and it can react with other molecules in the reaction mixture, which can lead to unwanted side reactions.
Orientations Futures
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has a wide range of potential applications in the future. It could be used in drug discovery, as it can be used to synthesize a variety of compounds. It could also be used to study the effects of environmental pollutants on human health. It could also be used to study the effects of hormones on the body, as well as to study the effects of various drugs on the body. Additionally, it could be used to modify proteins and other molecules, which could lead to a better understanding of how these molecules function. Finally, it could be used to create novel compounds for use in a variety of applications, including pharmaceuticals, agrochemicals, and environmental research.
Méthodes De Synthèse
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide can be synthesized from p-toluenesulfonic acid and cyclohexylamine. The reaction is carried out in the presence of a strong base, such as potassium hydroxide. The reaction produces a salt, which is then hydrolyzed to form the desired product. The process is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
(4-aminocyclohexyl) 4-methylbenzenesulfonate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.BrH/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12;/h2-3,8-9,11-12H,4-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIKRGMVRGNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexyl p-tolunesulphonate HBr | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)





